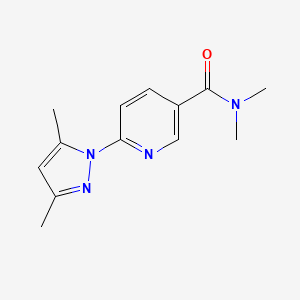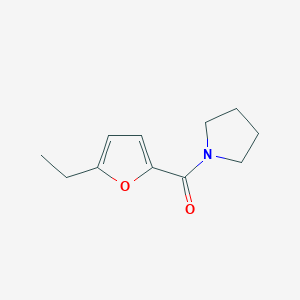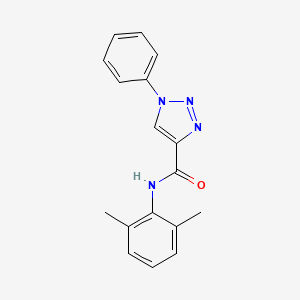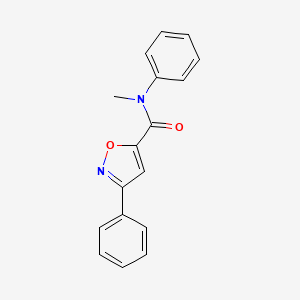
N-tert-butyl-5-ethylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-5-ethylfuran-2-carboxamide, also known as SBI-425, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. SBI-425 is a potent inhibitor of the enzyme autotaxin, which plays a crucial role in the regulation of cell proliferation, migration, and inflammation.
Aplicaciones Científicas De Investigación
N-tert-butyl-5-ethylfuran-2-carboxamide has been the subject of extensive research due to its potential therapeutic applications. Autotaxin is overexpressed in a variety of cancers, including breast, lung, and ovarian cancer, and is believed to play a key role in cancer progression and metastasis. This compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. Autotaxin is involved in the production of lysophosphatidic acid (LPA), a lipid mediator that promotes inflammation. This compound inhibits the production of LPA, thereby reducing inflammation in a variety of disease models, including colitis and arthritis.
Mecanismo De Acción
N-tert-butyl-5-ethylfuran-2-carboxamide is a potent inhibitor of autotaxin, which is responsible for the production of LPA. LPA is a bioactive lipid that binds to G protein-coupled receptors and activates downstream signaling pathways that promote cell proliferation, migration, and inflammation. By inhibiting autotaxin, this compound reduces the production of LPA and its downstream effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and migration by reducing the production of LPA. Inflammatory cells, this compound reduces inflammation by inhibiting the production of LPA. This compound has also been shown to have anti-fibrotic effects in models of liver and lung fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-tert-butyl-5-ethylfuran-2-carboxamide is its potency and specificity for autotaxin. This compound has been shown to be a highly selective inhibitor of autotaxin, with minimal off-target effects. This makes it an attractive tool for studying the role of autotaxin in disease.
One limitation of this compound is its solubility. This compound has low solubility in water, which can make it difficult to use in some experimental settings. However, this can be overcome by using appropriate solvents or by formulating this compound as a prodrug.
Direcciones Futuras
There are several future directions for research on N-tert-butyl-5-ethylfuran-2-carboxamide. One area of interest is the development of this compound as a cancer therapy. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.
Another area of interest is the role of autotaxin in other diseases, such as fibrosis and neurodegeneration. This compound has been shown to have anti-fibrotic effects in models of liver and lung fibrosis, and there is potential for this compound to be developed as a therapy for these diseases. Additionally, autotaxin has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and there is potential for this compound to be developed as a therapy for these diseases as well.
Conclusion
This compound is a small molecule inhibitor of autotaxin with potential therapeutic applications in cancer, inflammation, and fibrosis. The synthesis of this compound is a relatively simple and efficient process, making it an attractive target for drug development. This compound has been shown to have potent and selective effects on autotaxin, making it an attractive tool for studying the role of autotaxin in disease. Future research on this compound will focus on its potential as a cancer therapy and its role in other diseases such as fibrosis and neurodegeneration.
Métodos De Síntesis
The synthesis of N-tert-butyl-5-ethylfuran-2-carboxamide involves the reaction of 5-ethylfuran-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting this compound is then purified using column chromatography. The synthesis of this compound is a relatively simple and efficient process, making it an attractive target for drug development.
Propiedades
IUPAC Name |
N-tert-butyl-5-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-8-6-7-9(14-8)10(13)12-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSVVZRBAVUIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)


![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)

![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)

![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)
